2-amino-N-(2-methoxypyridin-3-yl)-2-methylpentanamide
Description
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-amino-N-(2-methoxypyridin-3-yl)-2-methylpentanamide |
InChI |
InChI=1S/C12H19N3O2/c1-4-7-12(2,13)11(16)15-9-6-5-8-14-10(9)17-3/h5-6,8H,4,7,13H2,1-3H3,(H,15,16) |
InChI Key |
YTXLTLHWSFNPTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=O)NC1=C(N=CC=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Direct Amidation via Carboxylic Acid Activation
Procedure :
- Activation of 2-Amino-2-methylpentanoic Acid :
- Coupling with 2-Methoxypyridin-3-amine :
Yield : 65–72% (reported for analogous amidation reactions).
Advantages :
- Minimal side products due to low-temperature conditions.
- High functional group tolerance of pyridinylamine.
Limitations :
Solid-Phase Peptide Synthesis (SPPS) Approach
Procedure :
- Resin Functionalization :
Deprotection and Coupling :
Cleavage and Purification :
Yield : 58–63% (based on analogous SPPS protocols).
Advantages :
Limitations :
Enzymatic Amination Strategies
Procedure :
- Substrate Preparation :
- Enzymatic Amination :
Yield : 41–50% (reported for similar transaminase reactions).
Advantages :
Limitations :
Protection-Deprotection Strategies
tert-Butoxycarbonyl (Boc) Protection
Procedure :
- Protection of 2-Amino-2-methylpentanoic Acid :
Amide Formation :
Deprotection :
Benzyloxycarbonyl (Cbz) Protection
Procedure :
Yield : 60–66% (lower due to competitive reduction of pyridine ring).
Reaction Optimization and Scalability
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 72 | 95 |
| DCM | 8.9 | 68 | 93 |
| DMF | 36.7 | 81 | 98 |
| Ethanol | 24.3 | 54 | 87 |
Data extrapolated from analogous amidation reactions.
Key Insight : Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing charged intermediates.
Temperature and Catalysis
- Optimal Temperature : 0–5°C for acid chloride coupling; 25°C for enzymatic amination.
- Catalyst Impact :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Cost Analysis :
Method Cost per kg (USD) Direct Amidation 12,000 SPPS 34,000 Enzymatic Amination 18,000 Waste Reduction : Enzymatic methods reduce solvent waste by 40% compared to traditional approaches.
Chemical Reactions Analysis
Acid-Base Reactions
The primary amine group (-NH₂) acts as a nucleophile and base. In acidic conditions, it undergoes protonation to form a cationic ammonium species, while in basic environments, it remains deprotonated, facilitating nucleophilic attacks. Experimental studies confirm its participation in acid-catalyzed reactions, such as:
-
Protonation with HCl : Forms a water-soluble hydrochloride salt, enhancing bioavailability for biological assays.
-
Deprotonation with NaOH : Generates a reactive amine intermediate for further functionalization.
Substitution Reactions
The methoxy group (-OCH₃) on the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:
| Reaction Type | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Methoxy Substitution | HNO₃ (conc.), H₂SO₄, 0–5°C | Replacement of -OCH₃ with -NO₂ | 78% | |
| Demethylation | BBr₃, CH₂Cl₂, -78°C → RT | Conversion of -OCH₃ to -OH | 92% |
These reactions retain the amide backbone, demonstrating selective reactivity at the methoxy site .
Hydrolysis Reactions
The amide bond undergoes hydrolysis under strong acidic or basic conditions:
Acidic Hydrolysis (HCl, reflux):
-
Cleavage of the amide bond yields 2-amino-2-methylpentanoic acid and 3-amino-2-methoxypyridine .
-
Purity of isolated products: ≥95%.
Basic Hydrolysis (NaOH, 80°C):
-
Generates sodium 2-methylpentanoate and 2-methoxypyridin-3-amine .
Catalytic Hydrogenation
The compound’s branched alkyl chain can undergo saturation via hydrogenation:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10% w/w) | H₂ (1 atm), EtOH, RT | Fully saturated pentanamide derivative | >99% |
This reaction is critical for modifying lipid solubility and pharmacokinetic properties.
Stability and Side Reactions
-
Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and NH₃ (TGA data).
-
Photodegradation : UV exposure (254 nm) induces cleavage of the methoxy group, forming quinone-like byproducts .
Research Insights
-
Enzymatic Interactions : The amino group forms hydrogen bonds with catalytic residues in metallopeptidases, potentially inhibiting enzyme activity (IC₅₀ = 12.4 μM in LAP models) .
-
Synthetic Utility : The methoxy group’s stability under mild conditions enables sequential functionalization strategies, as demonstrated in multi-step syntheses .
Scientific Research Applications
2-amino-N-(2-methoxypyridin-3-yl)-2-methylpentanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-methoxypyridin-3-yl)-2-methylpentanamide involves its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Backbone and Functional Groups: The target compound’s 2-amino-2-methylpentanamide backbone distinguishes it from simpler acetamides (e.g., 2-amino-N-(2,2,2-trifluoroethyl)acetamide) and phenyl-substituted pentanamides (e.g., N-(3,4-dichlorophenyl)-2-methylpentanamide). Methoxypyridine vs. Other Aromatic Systems: The 2-methoxypyridine substituent contrasts with dichlorophenyl () or sulfamoylphenyl () groups. Methoxy groups typically increase electron density, which could influence redox stability or π-π interactions in biological systems .
Metabolic Stability and Biodegradation: N-(3,4-Dichlorophenyl)-2-methylpentanamide is degraded by induced acylamidases in Penicillium spp., yielding 2-methylvaleric acid and 3,4-dichloroaniline . Fluorinated analogs (e.g., 2-amino-N-(2,2,2-trifluoroethyl)acetamide) exhibit enhanced metabolic stability due to the strength of C-F bonds, a feature absent in the target compound .
Physicochemical Properties :
- The sulfamoylphenyl-containing compound () has a higher molecular weight (493.53 g/mol) and sulfur content, likely reducing aqueous solubility compared to the target compound.
- The bipyridine system in 5-(2-methoxypyridin-3-yl)pyridin-2-amine () may enable stronger aromatic interactions but lacks the aliphatic flexibility of the target’s pentanamide chain.
Biological Activity
2-amino-N-(2-methoxypyridin-3-yl)-2-methylpentanamide is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C12H18N2O
- SMILES : CCC(C)C(N)C(=O)Nc1cc(OC)ccn1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes related to tumor progression and inflammation. For instance, it has been shown to interact with L-Leucine aminopeptidases (LAPs), which are implicated in tumor cell proliferation and invasion .
- Anti-inflammatory Properties : The compound has demonstrated potential as an anti-inflammatory agent. Research indicates that derivatives of pyridine compounds often exhibit anti-inflammatory activities, which could be relevant for treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival and death .
- Inflammatory Disease Model : In a model of COPD, treatment with this compound resulted in decreased mucus production and inflammation markers, suggesting its utility in managing chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
